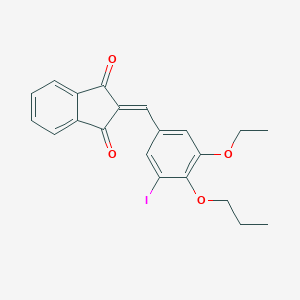![molecular formula C21H16FN3O2S B313561 N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B313561.png)
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, a carbothioyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with 3-aminophenylthiourea in the presence of a base such as triethylamine to form the intermediate product.
Final Coupling: The intermediate product is coupled with benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- N-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- N-[3-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide
Uniqueness
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
属性
分子式 |
C21H16FN3O2S |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H16FN3O2S/c22-18-12-5-4-11-17(18)20(27)25-21(28)24-16-10-6-9-15(13-16)23-19(26)14-7-2-1-3-8-14/h1-13H,(H,23,26)(H2,24,25,27,28) |
InChI 键 |
FMOSFIRQKXAMDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B313478.png)
![(5E)-5-({2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313479.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313480.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313481.png)
![N-[4-(4-Fluoro-phenyl)-3H-thiazol-2-ylidene]-N'-[1-(4-methyl-furazan-3-yl)-ethylidene]-hydrazine](/img/structure/B313485.png)
![2-(2-chloro-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B313488.png)
![5-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B313489.png)
![2-{[5-(3-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B313490.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-{[5-(4-fluorophenyl)-2H-tetraazol-2-yl]acetyl}carbohydrazonoyl)-1H-indol-1-yl]acetamide](/img/structure/B313493.png)
![ethyl 2-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313495.png)
![(3aS,4R,9bR)-6-fluoro-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B313498.png)
![4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B313499.png)
![4-(3-bromophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B313501.png)
